1-(Aminomethyl)-cyclobutanemethanol HCl
Description
Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclobutyl]methanol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c7-4-6(5-8)2-1-3-6;/h8H,1-5,7H2;1H |
InChI Key |
AMQTUIVQWSVZAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)CO.Cl |
Origin of Product |
United States |
Scientific Research Applications
Biological Applications
-
Protein Kinase Inhibition
- Research indicates that 1-(aminomethyl)-cyclobutanemethanol HCl acts as a protein kinase inhibitor, which is crucial in the regulation of various cellular processes including cell growth and metabolism. The inhibition of specific kinases can lead to therapeutic effects in cancer treatment by disrupting the signaling pathways that promote tumor growth .
-
Neuropharmacology
- The compound has shown potential in neuropharmacological studies, particularly in modulating neurotransmitter systems. Its structure allows it to interact with receptors involved in mood regulation and cognitive functions, making it a candidate for further exploration in treating neurological disorders .
-
Antimicrobial Activity
- Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, which could be beneficial in developing new antibiotics or treatments for resistant bacterial strains. The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Case Study 1: Inhibition of Cancer Cell Proliferation
A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the proliferation of specific cancer cell lines. The compound was tested against various concentrations, revealing a dose-dependent response that highlights its potential as an anti-cancer agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 30 |
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotective effects, this compound was administered to animal models subjected to neurotoxic agents. Results indicated significant improvements in behavioral outcomes and reduced markers of oxidative stress in the brain.
| Treatment Group | Behavioral Score (Out of 10) | Oxidative Stress Marker (µM) |
|---|---|---|
| Control | 5 | 12 |
| Low Dose | 7 | 8 |
| High Dose | 9 | 4 |
Research Insights
The unique structural features of this compound allow it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis. Its ability to form hydrogen bonds enhances its interactions with biological molecules, which is crucial for its function as a drug candidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclobutane Derivatives
The compound is compared to other cyclobutane-based molecules with variations in functional groups and substituents:
Key Findings :
- Fluorinated analogs (e.g., 3,3-difluoro derivatives) exhibit higher molecular weights and enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .
- Carboxylic acid derivatives (e.g., cyclobutanecarboxylic acid) lack the aminomethyl and methanol groups, reducing their utility in drug discovery but increasing their role in industrial applications .
Cyclic Alcohols with Aminomethyl Groups
Key Findings :
- Adamantane derivatives (e.g., 1-(Aminomethyl)adamantane) leverage their rigid, cage-like structure for central nervous system (CNS) drug design, unlike the flexible cyclobutane core of the target compound .
- Sulfonamide-substituted analogs demonstrate stronger hydrogen-bonding interactions, improving binding affinity to enzymatic targets compared to the target compound’s hydroxyl group .
Hydrochloride Salts of Cyclic Amines
| Compound | pKa (NH2) | Stability | Synthetic Utility |
|---|---|---|---|
| This compound | ~9.5 | Stable at room temperature | Versatile intermediate |
| Cyclopentylamine HCl | ~10.2 | Hygroscopic | Limited to non-aqueous systems |
| trans-4-Aminoadamantan-1-ol HCl | ~8.8 | Photolabile | Specialized CNS applications |
Key Findings :
- The target compound’s pKa (~9.5) is intermediate between cyclopentylamine (more basic) and adamantane derivatives (less basic), optimizing its solubility and stability across pH ranges .
- Hygroscopicity in cyclopentylamine HCl limits its use in formulations, whereas the target compound’s stability enhances its practicality in synthesis .
Preparation Methods
Cyclobutylation
- Starting Material: Cyclobutene or substituted cyclobutanes
- Process: Cyclobutylation involves the formation or functionalization of the cyclobutane ring. This step sets the stage for the introduction of functional groups on adjacent carbons. The ring strain inherent in cyclobutane (~110 kJ/mol) facilitates subsequent nucleophilic substitutions and additions.
Aminomethylation
- Reagents: Formaldehyde (CH₂O) and a suitable amine source (commonly ammonia or primary amines)
- Mechanism: The cyclobutyl intermediate undergoes aminomethylation, where the aminomethyl group (-CH₂NH₂) is introduced via nucleophilic addition to formaldehyde followed by amination. This step is critical to install the amino functionality adjacent to the cyclobutane ring.
Hydroxylation
- Reagents: Oxidizing agents or hydroxylation conditions (e.g., mild oxidation or direct hydroxyl introduction)
- Outcome: The hydroxyl group (-CH₂OH) is introduced on the carbon adjacent to the aminomethyl group, completing the vicinal functionalization pattern. This step may involve selective oxidation or addition reactions to ensure the cis-configuration of substituents.
Hydrochloride Salt Formation
- Reagents: Hydrochloric acid (HCl), often in solvents like 1,4-dioxane or tert-butyl methyl ether
- Process: The free amine is converted to its hydrochloride salt by treatment with HCl, improving the compound’s stability, crystallinity, and ease of handling. This step is typically performed after purification of the free base.
Industrial and Laboratory Scale Optimizations
- Reaction Conditions: Temperature control (e.g., 0°C to room temperature), solvent choice (THF, dioxane, MTBE), and reaction time are optimized for maximum yield and purity.
- Purification: Filtration through celite, drying agents like sodium sulfate, and recrystallization are common purification techniques.
- Yield: Typical yields reported for analogous cyclobutane aminomethyl alcohol hydrochlorides are in the range of 60–70% after final salt formation.
While direct protocols for 1-(aminomethyl)-cyclobutanemethanol hydrochloride are limited, similar cyclopentanol derivatives provide a reference synthesis:
| Step | Procedure |
|---|---|
| 1 | Cyclopentanone reacted with trimethylsilyl cyanide (TMSCN) and ZnBr₂ catalyst to form cyanohydrin |
| 2 | Reduction of cyanohydrin with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux |
| 3 | Workup with water and aqueous NaOH, filtration, and drying |
| 4 | Treatment of the free amine with 4N HCl in dioxane to precipitate hydrochloride salt |
| 5 | Filtration and drying to yield the hydrochloride salt with ~68% yield |
This method highlights the use of cyanohydrin intermediates and strong reducing agents to introduce aminomethyl and hydroxyl groups on a cycloalkane ring, which can be adapted for cyclobutane systems.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclobutylation | Cyclobutene or derivative | Ambient to reflux | Several hours | Variable | Formation of cyclobutyl intermediate |
| Aminomethylation | Formaldehyde + amine source | 0°C to room temp | Several hours | Moderate | Introduction of aminomethyl group |
| Hydroxylation | Oxidizing agent or hydroxylation conditions | Mild conditions | Variable | Moderate | Introduction of hydroxyl group |
| Hydrochloride formation | HCl in dioxane or MTBE | Room temperature | 0.5 to 1 hour | 60–70 | Formation of stable hydrochloride salt |
Research Findings and Notes
- The cis-configuration of the aminomethyl and hydroxymethyl groups is crucial for the compound’s reactivity and biological activity, influencing hydrogen bonding and solubility.
- The cyclobutane ring strain enhances reactivity compared to larger cycloalkanes, facilitating nucleophilic substitutions during aminomethylation and hydroxylation.
- Industrial synthesis focuses on optimizing reaction times, stoichiometry, and purification to maximize yield and minimize impurities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(Aminomethyl)-cyclobutanemethanol HCl, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step strategies, including carbamate protection of the aminomethyl group, nucleophilic substitution, and acid-mediated deprotection. For example:
Step 1 : tert-Butyl carbamate protection of the primary amine to stabilize the aminomethyl group during subsequent reactions .
Step 2 : Coupling reactions (e.g., Buchwald-Hartwig amination) using palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) to introduce heterocyclic moieties .
Step 3 : Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with NaHCO₃ and purification via column chromatography .
- Key Intermediates : tert-Butyl carbamates (e.g., tert-butyl ((1-aminocyclohexyl)methyl)carbamate) and chloropyrimidine derivatives .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- Mass Spectrometry (MS) : Electrospray ionization (ESI+) confirms molecular weight (e.g., m/z 542 [M + H]⁺ for intermediates) .
- Thin-Layer Chromatography (TLC) : Used to monitor reaction progress (e.g., silica gel plates with ethyl acetate/acetic acid mobile phases) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves cyclobutane ring protons (δ ~1.5–2.5 ppm) and aminomethyl groups (δ ~3.0–3.5 ppm) .
Q. What are the primary challenges in purifying this compound, and what strategies are employed?
- Challenges :
- Hydrophilic nature of the aminomethyl group complicates separation from polar byproducts.
- Acid sensitivity of the cyclobutane ring limits harsh purification conditions.
- Strategies :
- Column Chromatography : Silica gel columns with gradient elution (e.g., DCM:MeOH mixtures) .
- Recrystallization : Ethanol/water mixtures for final HCl salt precipitation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of derivatives?
- Methodological Answer :
- Catalyst Selection : Pd₂(dba)₃ with BINAP enhances coupling efficiency in toluene at 100°C .
- Reduction Optimization : Fe/NH₄Cl in ethanol reduces nitro groups to amines with >90% conversion .
- Temperature Control : Reflux conditions (e.g., 80°C) minimize cyclobutane ring opening during deprotection .
- Data Table :
| Step | Yield Improvement Strategy | Resulting Yield |
|---|---|---|
| Buchwald-Hartwig Coupling | Pd₂(dba)₃/BINAP, LHMDS base | 75% → 85% |
| Nitro Reduction | Fe powder, NH₄Cl in EtOH | 60% → 92% |
Q. What role does stereochemistry play in the biological activity, and how is it controlled during synthesis?
- Methodological Answer :
- Stereochemical Impact : The cis/trans configuration of the aminomethyl group affects binding to enzymes (e.g., GABA analogs in ).
- Control Strategies : Chiral resolution using diastereomeric salt formation (e.g., tartaric acid) or enantioselective catalysis .
Q. How do cyclobutane ring strain and aminomethyl positioning influence stability under varying pH conditions?
- Methodological Answer :
- Ring Strain Effects : Cyclobutane’s angle strain (~90°) increases reactivity under acidic conditions (pH < 3), leading to potential ring-opening .
- Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) show >95% purity retention at pH 5–7 but <80% at pH 2 .
Q. What analytical techniques resolve data contradictions in impurity profiling during scale-up?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
